2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a unique combination of pyrazole, quinazoline, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazoline intermediates, followed by their coupling and subsequent functionalization to introduce the oxazole moiety.
Preparation of Pyrazole Intermediate: The pyrazole ring is synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Formation of Quinazoline Intermediate: The quinazoline ring is formed via cyclization reactions involving anthranilic acid derivatives and suitable amines.
Coupling and Functionalization: The pyrazole and quinazoline intermediates are coupled using reagents such as coupling agents (eg, EDC, DCC) in the presence of catalysts
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine
- Isoxazole derivatives
Uniqueness
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to its combination of pyrazole, quinazoline, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-8-12(2)25(22-11)19-20-15-7-5-4-6-14(15)18(27)24(19)10-17(26)21-16-9-13(3)28-23-16/h8-9H,4-7,10H2,1-3H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFFFSLJDGSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=NOC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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